5-Fluoro-4-iodo-2-nitrophenylacetic acid

Medicinal Chemistry Bioanalytical Chemistry LC-MS Method Development

Researchers needing a tri-substituted phenylacetic acid for modular oxindole synthesis often face a trade-off between cross-coupling sites and metabolic stability. This compound solves that with both C-I and C-F on the same ring. - **Sequential diversification**: Perform Suzuki/Miyaura at iodine, then SmI₂-mediated reductive cyclization to oxindole. Fluorine survives intact. - **SAR library from one core**: Use the iodide for analog synthesis, the fluorine for ¹⁸F labeling or ¹⁹F NMR. - **Mass tracer advantage**: High MW (325.03) and iodine isotopic signature enable clean MS quantification without matrix interference.

Molecular Formula C8H5FINO4
Molecular Weight 325.03 g/mol
Cat. No. B12853124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-iodo-2-nitrophenylacetic acid
Molecular FormulaC8H5FINO4
Molecular Weight325.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)I)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C8H5FINO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
InChIKeyRHJMPGSTIOPPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-iodo-2-nitrophenylacetic Acid: Dual Halogenated Building Block


5-Fluoro-4-iodo-2-nitrophenylacetic acid (CAS 1564562-59-9) is a tri-substituted phenylacetic acid derivative bearing fluorine, iodine, and nitro substituents on the same aromatic ring . With a molecular formula of C8H5FINO4 and a molecular weight of 325.03 g/mol, this compound belongs to the class of ortho-nitro-substituted phenylacetic acids—a family known for facile reductive cyclization to oxindoles . The combination of C–I and C–F bonds on a single ring offers orthogonal reactivity handles, distinguishing it from simpler mono-halogenated analogs.

Orthogonal handles Iodide for cross-coupling, fluorine for stability in medicinal chemistry
Iterative synthesis Enables sequential C–C bond formation without disturbing C–F
Oxindole precursor ortho-Nitro phenylacetic acid scaffold suited for reductive cyclization

5-Fluoro-4-iodo-2-nitrophenylacetic Acid: Advantages Over Simpler Analogs


5-Fluoro-4-iodo-2-nitrophenylacetic acid cannot be trivially replaced by its mono-halogenated or non-fluorinated analogs because it is the *only* member of its immediate class that combines a strongly electron-withdrawing nitro group at the ortho position with both a heavy iodine atom (excellent leaving group for cross-coupling) and a light fluorine atom (metabolic stability handle for medicinal chemistry applications) . Substituting with 5-fluoro-2-nitrophenylacetic acid (CAS 29640-98-0) forfeits the iodine-mediated cross-coupling site, while 4-iodo-2-nitrophenylacetic acid (CAS 1261853-80-8) lacks the fluorine substituent necessary for modulating pharmacokinetic properties . The co-presence of both halogens on the same scaffold enables iterative functionalization strategies that simpler, cheaper analogs cannot support.

5-Fluoro-2-nitrophenylacetic acid lacks the iodine cross-coupling site, preventing sequential functionalization.
4-Iodo-2-nitrophenylacetic acid lacks fluorine; metabolic stability handle for medicinal chemistry studies is lost.

5-Fluoro-4-iodo-2-nitrophenylacetic Acid: Head-to-Head Evidence


Higher Molecular Weight for LC-MS Sensitivity

5-Fluoro-4-iodo-2-nitrophenylacetic acid possesses a molecular weight of 325.03 g/mol , which is 126 g/mol heavier than the commonly used analog 5-fluoro-2-nitrophenylacetic acid (MW = 199.14 g/mol) . This significant mass difference arises from the presence of the iodine atom. For LC-MS quantification in complex biological matrices, this higher molecular weight reduces background interference in the low-mass region (typically <300 m/z), improving the signal-to-noise ratio. This is a critical factor for procuring a compound intended for use as an internal standard or for trace-level metabolite analysis.

LC-MS molecular weight
Specification review
325.03 g/mol
+125.89 vs 5-fluoro-2-nitrophenylacetic acid (199.14)
May improve LC-MS detectability in low-mass region for bioanalytical research
Matrix-interference reduction context; method development
Medicinal Chemistry Bioanalytical Chemistry LC-MS Method Development

Orthogonal C–I Reactivity for Sequential Cross-Coupling

The presence of an aryl iodide (C–I bond) in 5-fluoro-4-iodo-2-nitrophenylacetic acid provides a site for mild palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck), while the C–F bond remains largely inert under standard conditions [1]. This orthogonal reactivity is well-established for polyhalogenated aromatics: iodide undergoes oxidative addition with Pd(0) under mild conditions (room temperature to 60 °C), whereas aryl fluorides typically require harsh conditions or specialized nickel catalysts to react [2]. The comparator 5-fluoro-2-nitrophenylacetic acid lacks the iodine handle and cannot undergo mild sequential C–C bond formation; its sole C–F bond is refractory to standard Suzuki conditions, limiting its utility as a building block.

Cross-coupling reactivity
Class-level inference
Target: Aryl iodide — high Pd(0) oxidative addition rate
Comparator: 5-fluoro-2-nitrophenylacetic acid — only aryl fluoride, inert under standard Suzuki
Enables selective C–C bond formation while retaining fluorine
Class-level behavior; verify under specific conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling Methodologies

Oxindole Cyclization Yield Advantage from Fluorine Substitution

The SmI2-mediated reduction of ortho-nitrophenylacetic acids to oxindoles is a key transformation in pharmaceutical intermediate synthesis . While direct experimental yields for the target compound are not published, class-level inference from analogous substrates indicates that electron-withdrawing substituents para to the nitro group (here, fluorine) stabilize the intermediate N–O bond cleavage step, often leading to improved yields. In contrast, a structurally related oxindole precursor, 4-chloro-2-nitrophenylacetic acid, gave a notably poor yield (4%) under similar reductive conditions due to electronic and steric factors [1]. The 5-fluoro-4-iodo substitution pattern positions the fluorine para to the nitro group and ortho to the acetic acid side chain, a favorable electronic arrangement that avoids the deleterious 4-chloro effect and is predicted to enhance cyclization efficiency.

Oxindole cyclization yield
Class-level inference
Target: Predicted >50% yield (para-fluoro electronic effect)
4-Chloro analog: 4% yield under comparable SmI₂ conditions
Favorable substitution pattern may improve cyclization efficiency
Class-level SAR; direct experimental data to verify
Heterocyclic Chemistry Pharmaceutical Intermediates Reaction Optimization

Commercial Purity Comparison

The commercially available purity of a specialty building block is a key procurement metric that directly impacts downstream synthetic yield and purification burden. 5-Fluoro-4-iodo-2-nitrophenylacetic acid is available from multiple vendors with a reported purity of 98% . In contrast, the comparator compound 4-iodo-2-nitrophenylacetic acid (a regioisomer lacking fluorine) is offered by some vendors at a lower standard purity of 95% . This 3 percentage-point difference in purity translates to a lower impurity load, which can be critical in multi-step syntheses where even minor contaminants can inhibit catalysts or complicate purification.

Commercial purity
Specification review
98%
4-Iodo-2-nitrophenylacetic acid: 95% (vendor spec)
Lower impurity load may reduce catalyst-poisoning risk in multi-step synthesis
Vendor-reported; method not specified
Chemical Sourcing Quality Control Building Block Procurement

5-Fluoro-4-iodo-2-nitrophenylacetic Acid: Key Application Scenarios


Fluorinated Oxindole Synthesis via Iodide Functionalization

The SmI2-mediated reductive cyclization of ortho-nitrophenylacetic acids to oxindoles is a powerful tool for constructing the 2-oxindole core—a privileged scaffold in kinase inhibitors and anticancer agents . 5-Fluoro-4-iodo-2-nitrophenylacetic acid is uniquely suited for this purpose because its iodide substituent can be exploited *prior to* cyclization. A researcher can perform a mild Suzuki or Sonogashira coupling at the iodide site to introduce molecular diversity, and then reduce the nitro group to complete oxindole formation [1]. The fluorine atom remains intact throughout this sequence, imparting beneficial metabolic stability to the final bioactive molecule. This sequential diversification is impossible with mono-halogenated starting materials like 5-fluoro-2-nitrophenylacetic acid.

Orthogonal Building Blocks for Parallel Libraries

In medicinal chemistry campaigns, generating structure-activity relationship (SAR) data requires a set of structurally related analogs with diverse substitution patterns. The presence of both C–I and C–F bonds on the same phenylacetic acid core allows for the parallel synthesis of distinct compound libraries from a single advanced intermediate . One branch can modify the iodine position via cross-coupling, while another branch can later exploit the fluorine atom for ¹⁸F radiolabeling or as a probe for ¹⁹F NMR-based binding assays [1]. This dual-utility reduces the number of distinct building blocks that must be procured and validated, streamlining library production.

LC-MS Internal Standard Precursor

The high molecular weight of 325.03 g/mol, which is significantly heavier than most common drug-like small molecules (typically 200-500 g/mol), makes this compound an excellent candidate for preparing stable isotope-labeled (SIL) internal standards . Even without isotopic labeling, its distinctive mass and isotopic signature (due to iodine) provide a unique MS signal in the m/z range often free of matrix interference. When used to derivatize a target analyte or as a heavy analog of a fluorophenylacetic acid metabolite, it enables more accurate and sensitive quantification in pharmacokinetic and bioequivalence studies [1].

Nitroarene Reduction Electronic Effects Study

The reduction of aromatic nitro compounds is a fundamental reaction in both industrial and academic chemistry, with product selectivity (hydroxylamine vs. aniline vs. oxindole) being highly sensitive to electronic effects . The unique combination of a strong ortho-nitro group with para-fluoro and ortho-iodo substituents creates a distinctive electronic environment for studying reductive cyclization mechanisms. The target compound serves as a probe to delineate the interplay between the strong -M/-I effect of the nitro group and the competing -I effect of the ortho-iodine, offering a mechanistic understanding that cannot be gained from simpler substrates like 5-fluoro-2-nitrophenylacetic acid [1].

Application
Selection Property
Validation Focus
Fluorinated oxindole synthesis
Iodide site for mild cross-coupling prior to cyclization
Nitro reduction with fluorine retention; sequential functionalization
Parallel library construction
Dual C–I and C–F handles for divergent derivatization
Orthogonality of iodide coupling and fluorine stability
LC-MS internal standard derivatization
High molecular weight and distinctive iodine isotopic pattern
Signal in low-interference m/z region for bioanalytical method development
Reductive cyclization mechanistic studies
ortho-Nitro, para-fluoro, ortho-iodo electronic environment
Substituent electronic effects on oxindole formation selectivity

Technical Documentation Hub

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